molecular formula C16H13BrF3IN2O4 B1684345 Pd318088 CAS No. 391210-00-7

Pd318088

Cat. No. B1684345
CAS RN: 391210-00-7
M. Wt: 561.09 g/mol
InChI Key: XXSSGBYXSKOLAM-UHFFFAOYSA-N
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Description

PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Molecular Structure Analysis

The molecular formula of this compound is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .


Chemical Reactions Analysis

This compound is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 561.09 . It is a solid substance .

Scientific Research Applications

1. Inhibition of Kinases

PD318088 is primarily known for its role as an inhibitor of specific kinases. Kinases are enzymes that play vital roles in various cellular processes, including cell proliferation, survival, differentiation, and motility. This compound functions as a non-competitive inhibitor, particularly targeting the MEK1/2 kinases, which are part of the MAP kinase pathway. This pathway is often dysregulated in various malignancies, making this compound a valuable tool in cancer research and the study of kinase functions​​.

2. Application in Cancer Research

Due to its ability to inhibit MEK1/2 kinases, this compound finds extensive application in cancer research. The MAPK/ERK pathway, which includes MEK1/2, is known to be altered in many cancer types. By inhibiting these kinases, this compound can help in understanding the role of this pathway in cancer development and progression. Additionally, it can be used to explore potential therapeutic interventions targeting these pathways in various cancer types​​.

3. Structural and Biochemical Studies

This compound is also used in structural and biochemical studies to understand the molecular mechanisms of kinase inhibition. It has been used in crystallography studies to reveal the structure of kinase domains and their interaction with inhibitors. Such studies are crucial for the development of new drugs and for understanding how existing drugs interact with their targets at a molecular level​​.

Mechanism of Action

Target of Action

PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . MEK1 and MEK2 are closely related, dual-specificity tyrosine/threonine protein kinases found in the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway . They function as a key component of this evolutionarily conserved signaling module and are activated by phosphorylation of key serine residues in the catalytic domain by an upstream serine kinase, Raf .

Mode of Action

This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . The presence of this compound induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes that lock them into a closed but catalytically inactive species . This reveals a novel, noncompetitive mechanism for protein kinase inhibition .

Biochemical Pathways

This compound targets the Ras/Raf/MEK/ERK MAPK signaling pathway . This pathway is responsible for the coordination and regulation of cell growth and differentiation in response to extracellular stimulation . The MEKs phosphorylate the downstream target ERK on specific tyrosine and threonine residues . The MAPK pathways function as an integral step in the formation, progression, and survival of tumors, in addition to being intracellular mediators in the aberration of signaling in many inflammatory processes .

Pharmacokinetics

It is known that this compound binds simultaneously with atp in a region of the mek1 active site that is adjacent to the atp-binding site This suggests that this compound may have a unique pharmacokinetic profile compared to other MEK inhibitors

Result of Action

The binding of this compound and MgATP to MEK1 abolishes the formation of tetramers and higher-order aggregates . This suggests that this compound may have a significant impact on the molecular and cellular effects of MEK1’s action.

Safety and Hazards

PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSGBYXSKOLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437004
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391210-00-7
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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